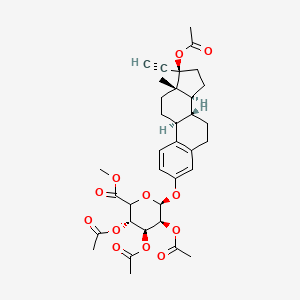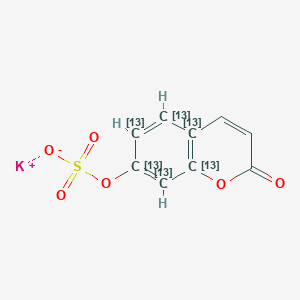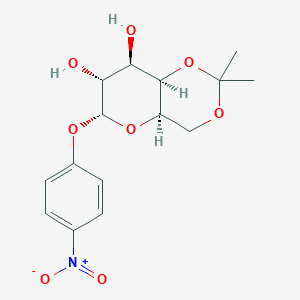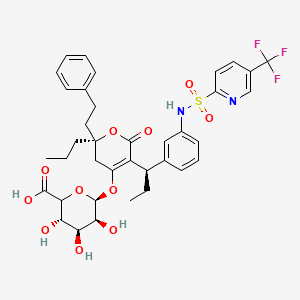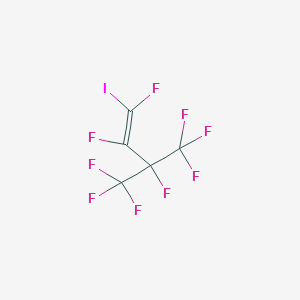![molecular formula C₁₇H₁₁D₃O₇ B1140976 (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione CAS No. 1217758-21-8](/img/structure/B1140976.png)
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a useful research compound. Its molecular formula is C₁₇H₁₁D₃O₇ and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Food Safety and Crop Contamination Prevention
Aflatoxins, including Aflatoxin G2-d3, are secondary metabolites produced by several fungal species and molds . They contaminate a large number of food commodities and regional crops during pre and post-harvesting . Aflatoxin G2 is synthesized by Aspergillus parasiticus and can contaminate a wide range of food commodities including cereals (maize, sorghum, pearl millet, rice, and wheat), oilseeds (peanut, soybean, sunflower, and cotton), spices, nuts, and various milk products . Therefore, understanding and studying Aflatoxin G2-d3 is crucial for food safety and preventing crop contamination.
Health Impact Studies
Aflatoxins, including Aflatoxin G2-d3, are known to harm animal and human health due to their carcinogenic nature . They are released by Aspergillus flavus and Aspergillus parasiticus . Aflatoxin G2-d3, being a type of aflatoxin, is also studied for its health impacts.
Agricultural Economy
Aflatoxin contamination in crops is a global threat that compromises the safety of food, feed, and also influences the agricultural economy and crop-dependent small scale industries . Therefore, studying Aflatoxin G2-d3 can help in understanding its impact on the agricultural economy.
Animal By-Products Safety
Aflatoxins are found in the animals’ by-products such as dairy products . Therefore, studying Aflatoxin G2-d3 can help in ensuring the safety of animal by-products.
Storage and Transport Safety
Crops can be contaminated during the process of harvesting, storing, and transporting by the fungi and leads to the productions of several mycotoxins . Therefore, studying Aflatoxin G2-d3 can help in ensuring the safety during storage and transport of crops.
Mecanismo De Acción
Aflatoxin G2-d3, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a potent mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus . This compound has significant implications for human and animal health due to its toxic and carcinogenic properties .
Target of Action
The primary targets of aflatoxin G2-d3 are the liver proteins and DNA . The compound’s interaction with these targets can lead to acute aflatoxicosis and hepatocellular carcinoma .
Mode of Action
Aflatoxin G2-d3 interacts with its targets through a process of biotransformation in the liver . The compound is metabolized into a reactive form, Aflatoxin B1-8,9-exo-epoxide, which binds to DNA and albumin in blood serum . This binding forms adducts, leading to DNA damage .
Biochemical Pathways
The aflatoxin G2-d3 affects the DNA repair mechanism, specifically the nucleotide excision repair (NER) pathway . The compound’s interaction with this pathway can lead to mutations and genetic instability, contributing to its carcinogenic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aflatoxin G2-d3 are crucial for understanding its bioavailability. The compound is absorbed in the gastrointestinal tract, distributed primarily to the liver, metabolized into reactive forms, and excreted via the bile . These processes influence the compound’s bioavailability and toxicity .
Result of Action
The molecular and cellular effects of aflatoxin G2-d3’s action include DNA damage, mutations, and the induction of oxidative stress . These effects can lead to acute aflatoxicosis, characterized by liver damage, and chronic effects such as hepatocellular carcinoma .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of aflatoxin G2-d3. Conditions like high temperature and moisture favor the production of aflatoxins by Aspergillus species . Furthermore, the compound’s stability and resistance to degradation under various conditions contribute to its persistence in the environment .
Propiedades
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-QVDKJMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin G2-d3 | |
CAS RN |
1217758-21-8 |
Source


|
| Record name | (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

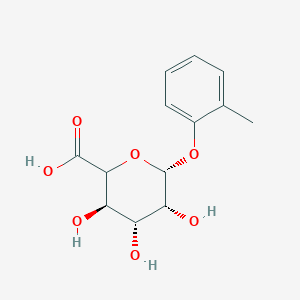
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)
